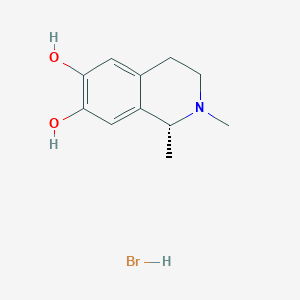

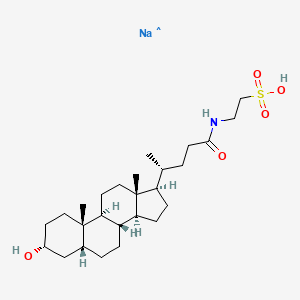

![molecular formula C25H31ClN2O6 B12058148 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)

1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Atto 610 is a carbopyronin-based fluorescent dye known for its strong absorption, high fluorescence quantum yield, and exceptional photostability and thermal stability . It is designed for applications in life sciences, such as labeling DNA, RNA, or proteins . The dye is moderately hydrophilic and stable under physiological pH conditions, making it suitable for various biological assays .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Atto 610 can be synthesized through the reaction of carbopyronin derivatives with various functional groups. For instance, the maleimide derivative of Atto 610 is prepared by reacting the carbopyronin core with maleimide . The reaction typically involves dissolving the carbopyronin derivative in anhydrous dimethyl sulfoxide (DMSO) and adding the maleimide reagent under controlled conditions .

Industrial Production Methods

Industrial production of Atto 610 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of stock solutions, careful control of reaction pH, and purification steps to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Atto 610 undergoes various chemical reactions, including:

Substitution Reactions: The dye can react with nucleophiles, such as amines and thiols, to form stable conjugates.

Click Chemistry: The DBCO derivative of Atto 610 is used in copper-free click chemistry, reacting with azides to form stable triazole linkages.

Common Reagents and Conditions

N-Hydroxysuccinimidyl (NHS) Esters: Used for labeling amino groups in proteins and other biomolecules.

Maleimides: React with thiol groups to form stable thioether bonds.

DBCO: Reacts with azides in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Major Products

The major products formed from these reactions are stable conjugates of Atto 610 with biomolecules, such as proteins, nucleic acids, and other ligands .

Wissenschaftliche Forschungsanwendungen

Atto 610 is widely used in scientific research due to its excellent photophysical properties. Some of its applications include:

Fluorescence Microscopy: Used for high-resolution imaging techniques, such as PALM, dSTORM, and STED microscopy.

Flow Cytometry: Employed in fluorescence-activated cell sorting (FACS) to analyze and sort cells based on fluorescence signals.

Fluorescence In Situ Hybridization (FISH): Used to detect specific DNA sequences in chromosomes.

Förster Resonance Energy Transfer (FRET): Utilized in studying molecular interactions and distances between biomolecules.

Single-Molecule Detection: Suitable for high-sensitivity detection applications, including single-molecule work.

Wirkmechanismus

Atto 610 exerts its effects through its strong absorption and high fluorescence quantum yield. Upon excitation at specific wavelengths (595-625 nm), the dye emits fluorescence at a longer wavelength (around 633 nm) . The dye’s photostability and thermal stability ensure consistent fluorescence signals, making it ideal for long-term imaging and detection applications . The maleimide and NHS ester derivatives of Atto 610 facilitate covalent bonding with biomolecules, enabling targeted labeling and detection .

Vergleich Mit ähnlichen Verbindungen

Atto 610 is part of a series of Atto dyes, each designed for specific applications. Similar compounds include:

Atto 488: A superior alternative to fluorescein, offering higher photostability and brighter fluorescence.

Atto 610 stands out due to its optimal excitation and emission wavelengths for red spectral region applications, high fluorescence quantum yield, and stability under physiological conditions .

Eigenschaften

Molekularformel |

C25H31ClN2O6 |

|---|---|

Molekulargewicht |

491.0 g/mol |

IUPAC-Name |

4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]butanoic acid;perchlorate |

InChI |

InChI=1S/C25H30N2O2.ClHO4/c1-25(2)21-15-20(26(3)4)10-9-17(21)13-19-14-18-7-5-11-27(12-6-8-24(28)29)23(18)16-22(19)25;2-1(3,4)5/h9-10,13-16H,5-8,11-12H2,1-4H3;(H,2,3,4,5) |

InChI-Schlüssel |

SLQQGEVQWLDVDF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)O)C.[O-]Cl(=O)(=O)=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

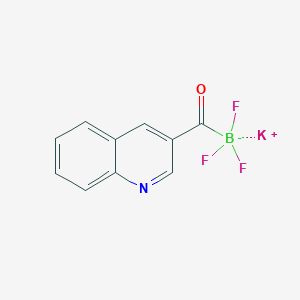

![2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol](/img/structure/B12058147.png)

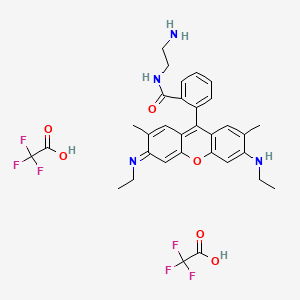

![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)

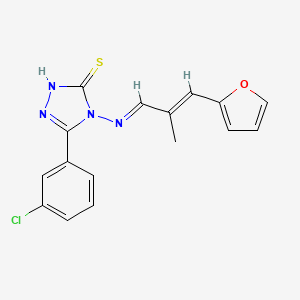

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12058159.png)